![molecular formula C10H12N4O3S B2646116 Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 922128-55-0](/img/structure/B2646116.png)
Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
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Overview
Description
1,2,4-Triazolo[4,3-a]pyrimidines are a class of compounds that have been studied for their various biological activities . They are nitrogen-containing heterocycles that have found applications in medicinal chemistry .
Synthesis Analysis
Different methods have been developed to synthesize these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . The synthesis often starts from aminotriazoles and pyrimidines .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[4,3-a]pyrimidine scaffold is relatively simple, yet it has proved to be remarkably versatile . It is isoelectronic with that of purines, making it a possible surrogate of the purine ring .Chemical Reactions Analysis
The reactivity of these derivatives depends on the choice of substituents . They have been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents .Scientific Research Applications
Anomalous Cyclization in Synthetic Chemistry
Studies have shown that structural modifications of certain hydrazones derived from ethyl acetoacetate, involving methylation at the N3 atom, can lead to anomalous cyclization yielding [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This process involves a specific cleavage of the aliphatic fragment in the substrate with subsequent rearrangement of a carbene-like intermediate, showcasing a unique pathway in synthetic organic chemistry (Erkin & Krutikov, 2007).
Supercritical Fluids in Synthesis
The use of supercritical carbon dioxide as a reaction medium has been explored for the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®. This approach highlights the potential of supercritical fluids in facilitating solvent-free conditions and enhancing reaction efficiencies (Baklykov et al., 2019).
Metal Coordination Complexes and Antioxidant Activity
Research into Cu(II) coordination complexes derived from related pyrimidine compounds has unveiled solvent-induced polymorphism and detailed their antioxidant properties. Such studies contribute to understanding the interactions between metal ions and heterocyclic ligands, with implications for designing metal-based drugs and antioxidants (Chkirate et al., 2020).
Molecular Docking and Cancer Treatment Potential
Molecular docking analyses have been applied to similar triazolopyrimidine derivatives to assess their binding affinity towards cancer-related targets. This research demonstrates the potential of these compounds in cancer treatment, emphasizing the role of computational studies in drug discovery (Sert et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-3-6-4-7(15)11-9-12-13-10(14(6)9)18-5-8(16)17-2/h4H,3,5H2,1-2H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESKAUUFKQBOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate |
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